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Compound of Interest

Compound Name: Diphenylchlorosilane

Cat. No.: B167933 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

diphenylchlorosilane ((C₆H₅)₂SiHCl), a key intermediate in organosilicon chemistry. Due to

the reactive nature of the Si-Cl bond, careful handling and specific experimental conditions are

required for accurate spectroscopic characterization. While a complete, publicly available, and

experimentally verified dataset for diphenylchlorosilane remains elusive in aggregated

databases, this guide synthesizes information from analogous compounds and general

spectroscopic principles to provide a reliable reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of

diphenylchlorosilane, providing insight into the proton, carbon, and silicon environments.

Table 1: Predicted NMR Spectroscopic Data for
Diphenylchlorosilane
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Nucleus
Predicted Chemical
Shift (δ) ppm

Predicted
Multiplicity

Notes

¹H ~7.3 - 7.8 Multiplet

Aromatic protons on

the two phenyl

groups.

~5.5 - 6.0 Singlet

Si-H proton. The exact

shift is sensitive to

solvent and

concentration.

¹³C ~128 - 135 Multiple signals

Aromatic carbons.

The number of distinct

signals will depend on

the rotational

dynamics of the

phenyl groups.

²⁹Si ~ -5 to +15
Singlet (proton-

decoupled)

The chemical shift is

influenced by the

electronegativity of the

attached chlorine

atom.

Note: These are predicted values based on data from similar compounds such as

diphenylsilane and dichlorodiphenylsilane. Actual experimental values may vary.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the characteristic functional groups present in

diphenylchlorosilane, particularly the Si-H and Si-Cl bonds, as well as the phenyl groups.

Table 2: Characteristic IR Absorptions for
Diphenylchlorosilane
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Wavenumber (cm⁻¹) Vibration Intensity

~3070 - 3050 C-H stretch (aromatic) Medium

~2150 - 2250 Si-H stretch Strong

~1590 C=C stretch (aromatic ring) Medium

~1430 Si-Ph stretch Strong

~1120 In-plane C-H bend (aromatic) Strong

~800 - 840 Si-Cl stretch Strong

~730 - 690
Out-of-plane C-H bend

(aromatic)
Strong

Reference Spectrum: The ATR FT-IR spectrum of the closely related compound,

diphenylsilane, shows characteristic peaks for the Si-H and phenyl groups, which can be used

as a reference for interpreting the spectrum of diphenylchlorosilane.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of diphenylchlorosilane, aiding in its identification and structural confirmation. The NIST

WebBook indicates the availability of an electron ionization (EI) mass spectrum for this

compound.[2]

Table 3: Predicted Mass Spectrometry Data for
Diphenylchlorosilane
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m/z Proposed Fragment Notes

218/220 [(C₆H₅)₂SiHCl]⁺

Molecular ion peak (M⁺),

showing isotopic pattern for

Chlorine.

183 [(C₆H₅)₂SiH]⁺ Loss of Cl radical.

141 [C₆H₅SiCl]⁺ Loss of a phenyl radical.

105 [C₆H₅Si]⁺
Loss of HCl and a phenyl

radical.

77 [C₆H₅]⁺ Phenyl cation.

Note: The fragmentation pattern of chlorosilanes can be complex. The predicted fragments are

based on common fragmentation pathways for related organosilicon compounds.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for

diphenylchlorosilane. Due to its moisture sensitivity, all manipulations should be carried out

under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

NMR Spectroscopy
Sample Preparation:

In a glovebox or under a positive pressure of inert gas, dissolve approximately 10-20 mg

of diphenylchlorosilane in 0.5-0.7 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆).

Transfer the solution to a clean, dry NMR tube. For air-sensitive samples, a J. Young NMR

tube is recommended to ensure an airtight seal.

Data Acquisition:

Acquire ¹H, ¹³C, and ²⁹Si NMR spectra on a standard NMR spectrometer.
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For ¹³C and ²⁹Si NMR, proton decoupling should be used to simplify the spectra and

improve signal-to-noise.

Reference the spectra to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

IR Spectroscopy
Sample Preparation:

For Attenuated Total Reflectance (ATR) FT-IR, a small drop of the neat liquid can be

placed directly on the ATR crystal in a dry environment.

Alternatively, a solution in a dry, IR-transparent solvent (e.g., CCl₄) can be prepared in a

glovebox and analyzed in a sealed liquid IR cell.

Data Acquisition:

Record the spectrum over the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty ATR crystal or the solvent-filled cell and

subtract it from the sample spectrum.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of diphenylchlorosilane in a volatile, dry organic solvent (e.g.,

dichloromethane, diethyl ether).

The concentration should be in the low µg/mL range.

Data Acquisition:

Introduce the sample into the mass spectrometer, typically via a gas chromatography (GC-

MS) interface for volatile compounds or by direct infusion for less volatile samples.

Use electron ionization (EI) at 70 eV to generate the mass spectrum.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic

characterization of diphenylchlorosilane.
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A logical workflow for the spectroscopic analysis of diphenylchlorosilane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b167933#spectroscopic-data-nmr-ir-mass-of-
diphenylchlorosilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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